Product packaging for 3-(Hydroxymethyl)quinolin-2(1H)-one(Cat. No.:CAS No. 90097-45-3)

3-(Hydroxymethyl)quinolin-2(1H)-one

Cat. No.: B1303904
CAS No.: 90097-45-3
M. Wt: 175.18 g/mol
InChI Key: VHJYMYGHHCHEDA-UHFFFAOYSA-N
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Description

Significance of the Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one scaffold is a privileged structure in the realm of medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities. Current time information in Bangalore, IN.nih.gov This versatile heterocyclic system is a key component in various approved drugs and clinical candidates. icm.edu.pl The functionalization of the quinoline (B57606) ring at different positions allows for the modulation of its biological effects, leading to the development of agents with anticancer, anti-inflammatory, antibacterial, and antiviral properties. icm.edu.plnih.gov

The quinoline nucleus is present in a wide range of therapeutic agents, highlighting its importance in drug design and discovery. nih.govresearchgate.net Its ability to interact with various biological targets, including enzymes and receptors, makes it a valuable starting point for the development of new therapeutic agents. Current time information in Bangalore, IN.mdpi.com

Overview of Hydroxymethylated Heterocyclic Compounds in Drug Discovery

The introduction of a hydroxymethyl group onto a heterocyclic core is a recognized strategy in drug discovery to enhance a compound's pharmacological profile. nih.gov This functional group can influence a molecule's physical and chemical properties, such as its water solubility and its ability to form hydrogen bonds. nih.gov These changes can lead to improved interactions with biological targets and better pharmacokinetic properties. nih.gov

Hydroxymethylation can be a straightforward chemical modification that offers several therapeutic benefits. nih.gov There are numerous examples in the scientific literature where the addition of a hydroxymethyl group to a parent drug has resulted in more active compounds. nih.gov This approach has been successfully applied in the development of various therapeutic agents, including those for treating cancer and infectious diseases. nih.gov

Research Context and Scope of Inquiry for 3-(Hydroxymethyl)quinolin-2(1H)-one

While extensive research has been conducted on the broader family of quinolin-2(1H)-one derivatives, specific published studies on the biological activities of this compound are not widely available in the public domain. However, the known pharmacological importance of both the quinolin-2(1H)-one scaffold and the hydroxymethyl functional group provides a strong rationale for its investigation.

Research into analogous compounds offers a glimpse into the potential therapeutic applications of this compound. For instance, derivatives of 3-(heteroaryl)quinolin-2(1H)-ones have been synthesized and evaluated as potential inhibitors of the Hsp90 protein, showing promise in cancer cell lines. nih.gov Furthermore, studies on 3-(hydroxymethyl)cinnoline-4(1H)-ones, which share a similar structural motif, have identified them as dual inhibitors of protein phosphotyrosine phosphatases, with potential applications in metabolic disorders. mdpi.com

Given this context, the scope of inquiry for this compound would logically extend to its synthesis and evaluation for a range of biological activities, including but not limited to:

Anticancer Activity: Investigating its potential to inhibit the growth of various cancer cell lines.

Antimicrobial Activity: Assessing its efficacy against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition: Exploring its ability to inhibit specific enzymes that are implicated in disease pathways.

The table below summarizes the observed biological activities of some related quinolinone derivatives, providing a basis for the potential areas of investigation for this compound.

Compound ClassBiological Activity InvestigatedReference
3-(Heteroaryl)quinolin-2(1H)-onesHsp90 Inhibition (Anticancer) nih.gov
3-(Hydroxymethyl)cinnoline-4(1H)-onesPTP1B/TC-PTP Inhibition (Metabolic Disorders) mdpi.com
General Quinolin-2-one DerivativesAnticancer, Antimicrobial, Anti-inflammatory Current time information in Bangalore, IN.icm.edu.pl

Further research, including synthesis, in vitro, and in vivo studies, is necessary to fully elucidate the chemical and biological properties of this compound and to determine its potential as a lead compound in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1303904 3-(Hydroxymethyl)quinolin-2(1H)-one CAS No. 90097-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJYMYGHHCHEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377509
Record name 3-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90097-45-3
Record name 3-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Pathways

General Synthetic Strategies for the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one framework is a privileged structure in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of the quinolin-2(1H)-one core. These methods typically involve the formation of the heterocyclic ring from acyclic precursors. A prominent example is the acid-catalyzed cyclization of N-aryl cinnamides. This intramolecular reaction, often promoted by strong acids like triflic anhydride (B1165640) in a suitable solvent, provides a direct route to polysubstituted quinolin-2(1H)-ones. organic-chemistry.org

Another classical yet relevant approach is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. The reaction can yield either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions. The mechanism proceeds through an intramolecular aldol (B89426) condensation. nih.gov

Furthermore, the cyclization of 2-alkenylanilines can be achieved under various conditions. For instance, a DMAP-catalyzed cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate (B1257347) furnishes tert-butyl quinolin-2-yl carbonates, which can be readily converted to the desired quinolin-2(1H)-ones. organic-chemistry.org

Palladium-Catalyzed Approaches and C-H Functionalization

Modern synthetic chemistry has increasingly relied on transition-metal catalysis, with palladium-catalyzed reactions being particularly powerful for the construction of heterocyclic systems. Palladium-catalyzed intramolecular C-H activation offers an atom-economical and efficient pathway to quinolin-2(1H)-ones. For example, the intramolecular annulation of pyridones through direct C-H activation can yield highly substituted quinolinones under mild conditions with excellent regioselectivity. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental. The synthesis of 3-arylquinolin-2(1H)-ones can be accomplished through a palladium-catalyzed reductive aminocarbonylation of benzylic ammonium (B1175870) triflates with o-nitrobenzaldehydes. organic-chemistry.org Additionally, the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles has been reported to proceed in good to excellent yields. nih.gov

Multi-Component Reactions

Multi-component reactions (MCRs) have gained prominence as they allow for the construction of complex molecules in a single synthetic step from three or more starting materials, enhancing efficiency and atom economy. Various MCRs have been developed for the synthesis of the quinoline (B57606) and quinolinone scaffold. acs.org

One such example is a four-component reaction involving an aminophenylketone, an aromatic aldehyde, cyanoacetic acid, and an aliphatic isocyanide, which affords the quinolin-2-(1H)-one scaffold in a sequential Ugi–Knoevenagel condensation. organic-chemistry.org These methods offer a convergent and diversity-oriented approach to a wide range of substituted quinolin-2(1H)-ones.

Regioselective Introduction of the Hydroxymethyl Group at the C-3 Position

Once the quinolin-2(1H)-one core is established, the next critical step is the introduction of the hydroxymethyl group specifically at the C-3 position. This is most commonly achieved through a two-step process involving formylation followed by reduction.

Reduction of 3-Formyl Quinolin-2(1H)-one Precursors

The most prevalent and reliable method for synthesizing 3-(hydroxymethyl)quinolin-2(1H)-one involves the chemical reduction of a 3-formylquinolin-2(1H)-one precursor. This aldehyde intermediate is typically prepared via the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.net

The Vilsmeier-Haack reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgthieme-connect.de In the case of N-arylacetamides, this reaction leads to the formation of 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.netchemijournal.com Subsequent acidic hydrolysis of the 2-chloro-3-formylquinoline intermediate yields the desired 3-formyl-2-quinolone. nih.gov

With the 3-formyl-2-quinolone in hand, the final step is the reduction of the aldehyde functionality to a primary alcohol. This transformation is readily accomplished using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) is a commonly employed reagent for this purpose, providing the target this compound in good yield. nih.gov

Table 1: Synthesis of this compound via Reduction of 3-Formyl Precursor

StepReactionReagents and ConditionsProduct
1Vilsmeier-Haack ReactionN-Arylacetamide, POCl₃, DMF2-Chloro-3-formylquinoline
2HydrolysisAcetic Acid, Water3-Formylquinolin-2(1H)-one
3ReductionSodium Borohydride, MethanolThis compound

Direct Hydroxymethylation Strategies

Direct hydroxymethylation of the C-3 position of the quinolin-2(1H)-one ring in a single step is a more challenging and less commonly reported transformation. The C-3 position is part of an activated methylene (B1212753) group, which can potentially react with formaldehyde (B43269) or its equivalents. However, controlling the reaction to achieve selective mono-hydroxymethylation can be difficult, with risks of over-alkylation or other side reactions.

One study reported an unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) during the attempted formylation of 4-hydroxy-2-quinolones with a DMF/Et₃N mixture. nih.gov The proposed mechanism involves the in-situ formation of a 3-formyl-2-quinolone intermediate, which then reacts with another molecule of the starting quinolone. nih.gov This suggests the possibility of trapping a hydroxymethyl intermediate, although a direct and high-yielding method has not been fully established.

Currently, the two-step sequence involving formylation followed by reduction remains the most reliable and widely adopted strategy for the synthesis of this compound. Further research into direct C-H functionalization methods may provide more atom-economical and efficient routes in the future.

Synthesis of Key Intermediates and Precursors for this compound Derivatives

The synthesis of this compound and its derivatives relies on the availability of crucial intermediates and precursors. A primary precursor is 2-oxo-1,2-dihydroquinoline-3-carboxylic acid . The synthesis of this carboxylic acid is often achieved through a multi-step process.

A common route begins with the condensation of 2-aminobenzaldehyde (B1207257) with diethyl malonate. This reaction, typically carried out in the presence of a base like piperidine, yields ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate mdpi.comresearchgate.net. The subsequent step involves the hydrolysis of this ester to the corresponding carboxylic acid. This is often accomplished by heating the ester with a reagent system such as thiourea (B124793) and potassium carbonate in ethanol (B145695) mdpi.comresearchgate.net. The resulting 2-oxo-1,2-dihydroquinoline-3-carboxylic acid can then be reduced to afford this compound.

Another important class of precursors are substituted anilines and their derivatives, which allow for the construction of the quinolinone skeleton with pre-installed functional groups. For instance, the reaction of appropriately substituted anilines with diketene (B1670635) or other β-keto esters can lead to the formation of 4-hydroxyquinolin-2(1H)-one derivatives, which can be further functionalized at the 3-position.

The table below summarizes key precursors and their typical synthetic routes.

PrecursorStarting MaterialsReagents and ConditionsReference
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate2-Aminobenzaldehyde, Diethyl malonatePiperidine, heat mdpi.comresearchgate.net
2-Oxo-1,2-dihydroquinoline-3-carboxylic acidEthyl 2-oxo-1,2-dihydroquinoline-3-carboxylateThiourea, Potassium carbonate, Ethanol, reflux mdpi.comresearchgate.net
3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones)4-Hydroxy-2(1H)-quinolones, FormaldehydeCondensation reaction nih.gov
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acidsHeterocyclic amides, Acrylic acid derivativesChemoselective reactions nih.gov

Derivatization Strategies via the Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the quinolinone ring serves as a versatile handle for a range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Esterification and Etherification

Esterification: The primary alcohol of the hydroxymethyl group can be readily esterified to form the corresponding esters. This is a standard transformation in organic synthesis and can be achieved using various reagents and conditions. A common method involves the reaction of the alcohol with an acid anhydride, often in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) organic-chemistry.orglibretexts.orglibretexts.org. The reaction proceeds through nucleophilic attack of the alcohol onto the carbonyl carbon of the anhydride, followed by elimination of a carboxylate leaving group libretexts.org. Alternatively, acid chlorides can be employed as the acylating agent. Perchloric acid has also been shown to catalyze the esterification of alcohols with fatty acid anhydrides at room temperature researchgate.net.

Etherification: The synthesis of ethers from the hydroxymethyl group can be accomplished through methods such as the Williamson ether synthesis francis-press.commasterorganicchemistry.comwikipedia.org. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group (typically a halide or a sulfonate) from an alkylating agent wikipedia.org. The choice of a strong base, such as sodium hydride, is often necessary to generate the alkoxide youtube.com. For instance, the synthesis of a methoxymethyl ether derivative of a related furoquinolinone has been reported nih.gov.

The following table outlines typical conditions for these derivatizations.

TransformationReagent(s)Catalyst/SolventGeneral PrincipleReference(s)
Esterification Acid Anhydride (e.g., Acetic Anhydride)Pyridine, DMAPAcylation of the primary alcohol organic-chemistry.orglibretexts.orglibretexts.org
Acid Chloride (e.g., Acetyl Chloride)Base (e.g., Triethylamine)Acylation of the primary alcohol chemguide.co.uk
Etherification Alkyl Halide (e.g., Methyl Iodide)Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF)Williamson Ether Synthesis (SN2 reaction) francis-press.commasterorganicchemistry.comwikipedia.orgyoutube.com

Oxidation and Further Functionalization

Oxidation: The primary alcohol of the 3-(hydroxymethyl) group can be oxidized to yield the corresponding aldehyde, 3-formyl-2-oxo-1,2-dihydroquinoline . This transformation is a key step in creating a different set of functionalized derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. The synthesis of related 2-chloro-1,2-dihydroquinoline-3-carbaldehydes has been documented, supporting the feasibility of this oxidation researchgate.net.

Further Functionalization: The resulting 3-formyl derivative is a valuable intermediate for further synthetic modifications. For example, it can undergo condensation reactions with various nucleophiles, such as hydrazines, to form Schiff bases and other heterocyclic systems.

Below is a table of potential oxidizing agents for the conversion of the hydroxymethyl group to a formyl group.

Oxidizing AgentTypical ConditionsNotes
Pyridinium chlorochromate (PCC)Dichloromethane (DCM) as solventMild oxidant, often stops at the aldehyde stage.
Dess-Martin periodinane (DMP)Dichloromethane (DCM) as solvent, room temperatureMild and selective, works well for a variety of alcohols.
Swern Oxidation (DMSO, oxalyl chloride, base)Low temperature (-78 °C), followed by a hindered baseEffective for a wide range of substrates, avoids heavy metals.
Manganese dioxide (MnO₂)Dichloromethane (DCM) or Chloroform as solventSelective for allylic and benzylic alcohols.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound with substituents on the quinolinone ring allows for the fine-tuning of the molecule's properties. Substituents can be introduced either by using pre-functionalized starting materials in the quinolinone ring synthesis or by direct functionalization of the pre-formed quinolinone scaffold.

Methods for the synthesis of 3-substituted quinolin-2(1H)-ones are varied and include transition-metal-catalyzed reactions. For example, silver(I) nitrate (B79036) has been used to catalyze the cyclization of o-alkynylisocyanobenzenes to produce 3-substituted quinolin-2(1H)-ones nih.gov. Palladium-catalyzed reactions have also been employed for the synthesis of quinolone derivatives researchgate.net.

Specific examples of substituted this compound derivatives have been reported in the literature. For instance, 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol and 2-(3-(hydroxymethyl)-6-methoxyquinolin-2-yl)phenol have been synthesized and characterized researchgate.net. The synthesis of N-substituted derivatives, such as N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acids, has also been described, demonstrating that the nitrogen atom of the quinolinone ring is amenable to substitution nih.gov.

The following table provides examples of synthesized substituted derivatives.

DerivativeSynthetic ApproachStarting MaterialsReference
2-(3-(Hydroxymethyl)-7-methylquinolin-2-yl)phenolSynthesis of the quinoline core followed by functional group manipulation.Substituted anilines and other appropriate reagents. researchgate.net
2-(3-(Hydroxymethyl)-6-methoxyquinolin-2-yl)phenolSynthesis of the quinoline core with a methoxy-substituted aniline.Methoxy-substituted anilines. researchgate.net
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivativesN-alkylation of the quinolin-2-one nitrogen.Quinolin-2-one, acrylic acid derivatives. nih.gov
3-(Heteroaryl)quinolin-2(1H)-onesPalladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones.3-Bromoquinolin-2(1H)-ones, various azoles. nih.gov

Chemical Reactivity and Transformation of the 3 Hydroxymethyl Quinolin 2 1h One Scaffold

Reactivity of the Hydroxyl Group

The primary alcohol functionality attached to the C3 position of the quinolinone ring is a key site for various chemical modifications. Its reactivity is characteristic of benzylic-type alcohols, allowing for nucleophilic substitution and condensation reactions.

Nucleophilic Substitution Reactions

The hydroxyl group in 3-(hydroxymethyl)quinolin-2(1H)-one is a poor leaving group and therefore not amenable to direct nucleophilic substitution. To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. This two-step sequence involves an initial activation of the alcohol followed by the displacement of the newly formed leaving group by a nucleophile.

The first step is the activation of the alcohol, typically achieved by reacting this compound with reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate, or with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 3-(chloromethyl)- or 3-(bromomethyl)quinolin-2(1H)-one.

Once activated, the resulting intermediate is susceptible to attack by a wide range of nucleophiles. This Sₙ2 reaction allows for the introduction of various functional groups at the 3-position, leading to a diverse library of substituted quinolinone derivatives.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product
Azide (N₃⁻) Sodium Azide (NaN₃) 3-(Azidomethyl)quinolin-2(1H)-one
Cyanide (CN⁻) Sodium Cyanide (NaCN) (2-Oxo-1,2-dihydroquinolin-3-yl)acetonitrile
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) 3-((Phenylthio)methyl)quinolin-2(1H)-one
Alkoxide (RO⁻) Sodium Methoxide (NaOMe) 3-(Methoxymethyl)quinolin-2(1H)-one
Amine (R₂NH) Diethylamine (Et₂NH) 3-((Diethylamino)methyl)quinolin-2(1H)-one
Malonate Ester Diethyl Malonate Diethyl 2-((2-oxo-1,2-dihydroquinolin-3-yl)methyl)malonate

Condensation Reactions

The hydroxyl group of this compound can participate in various condensation reactions. A primary example is esterification, where the alcohol reacts with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions to form an ester.

Furthermore, the hydroxyl group can be oxidized to the corresponding aldehyde, 3-formylquinolin-2(1H)-one. This aldehyde is a versatile intermediate for numerous condensation reactions, including the Knoevenagel condensation. In this reaction, the 3-formyl derivative reacts with active methylene (B1212753) compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to yield α,β-unsaturated products. Analogous condensations of 3-formylchromones with various active methylene compounds are well-documented mdpi.comnih.gov. Similarly, aldol-type condensation reactions can be performed, where the 3-formyl group reacts with ketones or other enolizable carbonyl compounds to form β-hydroxy carbonyl compounds, which may subsequently dehydrate researchgate.net.

Reactions Involving the Quinolin-2(1H)-one Ring System

The aromatic character of the quinolin-2(1H)-one ring system allows it to undergo substitution and cycloaddition reactions, providing pathways to further functionalize the core scaffold.

Electrophilic and Nucleophilic Aromatic Substitutions

The quinolin-2(1H)-one ring system is composed of a benzene (B151609) ring fused to a pyridin-2-one ring. The pyridinone portion is generally electron-deficient, while the benzene ring is more electron-rich, making it the preferred site for electrophilic aromatic substitution (SₑAr). The lactam functionality acts as a deactivating group, directing incoming electrophiles primarily to the C6 and C8 positions of the benzene ring.

Conversely, nucleophilic aromatic substitution (SₙAr) is more likely to occur on the electron-deficient pyridinone ring. This reaction typically requires the presence of a good leaving group, such as a halogen, at the C4 position. The presence of the electron-withdrawing carbonyl group at C2 activates the C4 position towards nucleophilic attack mdpi.com. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the leaving group to yield 4-substituted quinolin-2(1H)-one derivatives researchgate.net.

Table 2: Aromatic Substitution Reactions on the Quinolinone Ring

Reaction Type Position(s) Typical Reagents Product Type
Electrophilic Substitution C6, C8 HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) 6- or 8-Substituted quinolin-2(1H)-one
Nucleophilic Substitution C4 (with leaving group) Hydrazine, Thiourea (B124793), Amines 4-Substituted quinolin-2(1H)-one

Cycloaddition Reactions

The quinolin-2(1H)-one scaffold can participate in cycloaddition reactions, offering a powerful method for constructing complex polycyclic systems. The double bond at the C3-C4 position can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes combichemistry.com.

Additionally, photochemical [2+2] cycloaddition reactions are possible. Under UV irradiation, the C3-C4 double bond can react with alkenes to form cyclobutane-fused quinolinone derivatives. Asymmetric versions of these dearomative photocycloadditions have been developed for related quinoline (B57606) systems, highlighting the potential for stereocontrolled synthesis acs.org. These reactions provide a direct route to novel and structurally complex fused-ring systems.

Intramolecular Cyclization Reactions for Fused Heterocycles

The this compound scaffold is an excellent starting material for the synthesis of fused heterocyclic systems through intramolecular cyclization. By first modifying the hydroxymethyl group into a suitable reactive tether, this side chain can be induced to cyclize back onto the quinolinone ring.

For instance, the hydroxyl group can be converted to an amine via a Mitsunobu reaction or a two-step activation-substitution sequence. The resulting aminomethyl side chain can then be acylated, and subsequent cyclization onto the N1 position could yield fused pyrazino- or imidazo-quinolinone systems, analogous to cyclizations seen in related quinazolinones nih.gov.

Alternatively, the hydroxyl group can be used as a handle to introduce a longer side chain containing a terminal functional group. For example, etherification with a haloalkanol followed by activation of the terminal alcohol could set the stage for cyclization at the C4-position (after introduction of a suitable functional group there) or the N1-position to form fused five- or six-membered oxygen-containing rings like furo[3,2-c]quinolines or pyrano[3,2-c]quinolines. The synthesis of pyrano[3,2-g]quinolin-2-ones from hydroxy-dihydroquinoline precursors demonstrates the feasibility of such cyclization strategies nih.gov. These intramolecular reactions are a key strategy for building molecular complexity and accessing novel polycyclic scaffolds from the relatively simple this compound starting material.

Formation of Oxetoquinolines

The synthesis of oxetoquinolines from this compound, or its tautomer 3-(hydroxymethyl)quinolin-2-ol, represents a significant chemical transformation. This intramolecular cyclization reaction leads to the formation of a fused oxetane ring, creating a novel heterocyclic system with potential applications in medicinal chemistry.

One reported method involves a two-step synthetic protocol starting from 2-chloroquinoline-3-carbaldehyde. The initial step is the hydrolysis of the starting material to yield the corresponding 2-hydroxyquinoline-3-carbaldehyde (an oxo derivative). Subsequently, a reduction of the aldehyde group using sodium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran and ethanol (B145695) yields 3-(hydroxymethyl)quinolin-2-ol. This intermediate, upon refluxing in glacial acetic acid for four hours, undergoes intramolecular cyclization to afford the 2H-oxeto[2,3-b]quinoline. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically isolated after dilution with water, extraction with ethyl acetate, and purification by column chromatography.

The following table summarizes the key steps and reagents in the formation of oxetoquinolines from a 2-chloroquinoline-3-carbaldehyde precursor.

Table 1: Synthesis of 2H-oxeto[2,3-b]quinolines

Step Starting Material Reagents and Conditions Product
1 2-Chloroquinoline-3-carbaldehyde 4N Hydrochloric acid 2-Hydroxyquinoline-3-carbaldehyde
2 2-Hydroxyquinoline-3-carbaldehyde Sodium borohydride, Ethanol/Tetrahydrofuran 3-(Hydroxymethyl)quinolin-2-ol

Ring Transformations

While specific ring transformation reactions starting directly from this compound are not extensively documented in the reviewed literature, the broader quinolin-2(1H)-one scaffold is known to participate in various ring-forming and ring-modification reactions. These transformations often involve the functional groups at the C3 and C4 positions. For instance, derivatives of 4-hydroxyquinolin-2(1H)-one are common precursors for the synthesis of pyrano[3,2-c]quinoline systems.

It is plausible that the hydroxymethyl group at the C3 position could be chemically modified to facilitate ring transformations. For example, oxidation of the hydroxymethyl group to an aldehyde would yield 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This aldehyde functionality could then participate in condensation reactions with various active methylene compounds to construct new fused ring systems. The reduction of the formyl group back to a hydroxymethyl group using reagents like sodium borohydride in methanol (B129727) has been demonstrated, showcasing the reversible nature of this functional group interconversion.

Further research is required to explore the specific ring transformation capabilities of the this compound scaffold, which could lead to the discovery of novel polycyclic heterocyclic compounds with unique chemical and biological properties.

Stability and Degradation Pathways in Biological and Chemical Systems

The stability and degradation of this compound are crucial for understanding its environmental fate and metabolic profile. While specific studies on this particular compound are limited, information on the degradation of the parent quinoline and related quinolinone derivatives provides valuable insights.

Biological Degradation:

Microbial degradation is a primary pathway for the breakdown of quinoline and its derivatives in the environment. Under denitrifying conditions, the initial step in the degradation of quinoline by mixed cultures in a biofilm is hydroxylation to form 2-hydroxyquinoline, which exists in tautomeric equilibrium with quinolin-2(1H)-one. This suggests that the quinolin-2(1H)-one core of the target compound is a likely metabolic intermediate in biological systems. Further degradation of quinolin-2(1H)-one can proceed through hydrogenation at the 3 and 4 positions to yield 3,4-dihydro-2-quinolinone, which can be further transformed into unidentified products.

The degradation of quinoline itself is known to proceed via hydroxylation to 2-oxo-1,2-dihydroquinoline as the first intermediate. This is then followed by further oxidation to polyhydroxylated compounds and subsequent ring cleavage.

Chemical Degradation:

In chemical systems, the degradation of quinoline can be initiated by oxidation. For instance, in the bipolar electro-Fenton process, quinoline is degraded, with 2(1H)-quinolinone identified as one of the main intermediate products. This process involves the generation of hydroxyl radicals (•OH) and active chlorine species that attack the quinoline ring.

The stability of the quinolin-2(1H)-one scaffold can be influenced by pH. For example, the reduction of a formyl group at the C3 position to a hydroxymethyl group is typically carried out under neutral to slightly basic conditions, while the hydrolysis of a 2-chloro-3-formylquinoline to the corresponding 3-formyl-2-quinolone is achieved under acidic conditions (70% acetic acid) followed by basification. This suggests that the lactam and other functional groups within the molecule can exhibit different stabilities depending on the pH of the environment.

The following table summarizes the key degradation intermediates of the parent quinoline molecule, which provides a potential model for the degradation of its 3-(hydroxymethyl) derivative.

Table 2: Potential Degradation Intermediates of the Quinolin-2(1H)-one Scaffold

Degradation Process Initial Compound Key Intermediate(s)
Biological (Denitrifying) Quinoline 2-Hydroxyquinoline (Quinolin-2(1H)-one), 3,4-Dihydro-2-quinolinone

Further studies are needed to elucidate the specific degradation pathways of this compound in various biological and chemical systems to fully assess its environmental impact and metabolic fate.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(Hydroxymethyl)quinolin-2(1H)-one. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, researchers can map out the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of the quinolinone ring system and the hydroxymethyl group exhibit characteristic signals. The aromatic protons on the benzene (B151609) ring portion of the quinolinone core typically appear in the downfield region, usually between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The proton on the C4 position of the quinolinone ring often shows a distinct singlet. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would be expected to appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the position of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) of the quinolinone ring is characteristically found far downfield, often above 160 ppm. The carbons of the aromatic ring resonate in the approximate range of 115-140 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the more upfield region, typically around 60 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0 115 - 140
C4-H ~7.8 ~140
-CH₂- ~4.5 ~60
-OH Variable (broad) -
N-H Variable (broad) -
C=O - >160

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The molecular formula of the compound is C₁₀H₉NO₂. uq.edu.auchegg.comnist.govmolbase.comwikipedia.orgmolport.comsigmaaldrich.comnih.gov The exact mass is approximately 175.0633 u, and the molecular weight is about 175.18 g/mol . wikipedia.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for quinoline (B57606) derivatives often involve the loss of small neutral molecules. mcmaster.carsc.org For this compound, characteristic fragmentation could include the loss of a hydroxyl radical (•OH), water (H₂O), or formaldehyde (B43269) (CH₂O) from the hydroxymethyl group. The quinolinone ring itself can undergo characteristic cleavages, such as the loss of carbon monoxide (CO) from the lactam ring. mcmaster.ca The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of both the quinolinone core and the hydroxymethyl substituent. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.

Fragment Ion Proposed Neutral Loss m/z of Fragment
[M - H₂O]⁺ Water 157
[M - CHO]⁺ Formaldehyde radical 146
[M - CO]⁺ Carbon Monoxide 147
[M - CH₂OH]⁺ Hydroxymethyl radical 144

Note: The relative intensities of these fragments can vary based on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. nist.gov The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. vscht.czorgchemboulder.comlibretexts.org

Key absorptions in the IR spectrum of this compound would include:

A broad band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. libretexts.org

A sharp peak around 3100-3000 cm⁻¹ corresponding to the C-H stretching of the aromatic ring. vscht.cz

A strong absorption band typically between 1650 and 1690 cm⁻¹ due to the C=O (carbonyl) stretching of the lactam (amide) group in the quinolinone ring. nist.gov

Absorptions in the 1600-1450 cm⁻¹ region are attributed to C=C stretching vibrations within the aromatic ring. vscht.cz

A C-O stretching vibration from the primary alcohol would be expected in the 1000-1260 cm⁻¹ range. libretexts.org

The N-H stretching of the lactam may also be visible in the 3200-3400 cm⁻¹ region, potentially overlapping with the O-H band.

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200-3500 (broad)
Aromatic C-H C-H Stretch 3000-3100
Lactam C=O C=O Stretch 1650-1690 (strong)
Aromatic C=C C=C Stretch 1450-1600
Alcohol C-O C-O Stretch 1000-1260
Lactam N-H N-H Stretch 3200-3400

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for this compound in the solid state, offering precise bond lengths, bond angles, and details of its three-dimensional arrangement. nih.gov

The crystal structure of quinolinone derivatives reveals how individual molecules are arranged in the crystal lattice. nih.govhelsinki.fieurjchem.comresearchgate.net A key feature in the crystal packing of this compound is the formation of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the lactam N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen can act as acceptors. researchgate.net These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the crystal. nih.goveurjchem.com Additionally, π-π stacking interactions between the aromatic rings of adjacent quinolinone systems can further stabilize the crystal structure. nih.gov

X-ray crystallography allows for a detailed conformational analysis of the molecule. nih.gov For this compound, this would include determining the planarity of the quinolinone ring system and the torsion angle of the hydroxymethyl group relative to the ring. While the bicyclic quinolinone core is largely planar, slight deviations can occur. The orientation of the hydroxymethyl group is determined by the rotation around the C3-C(H₂) bond, which can be influenced by the intramolecular and intermolecular interactions within the crystal. nih.gov

Biological Activities and Pharmacological Investigations of 3 Hydroxymethyl Quinolin 2 1h One and Its Derivatives

Antiproliferative and Anticancer Activities

The quinolin-2(1H)-one core is a privileged structure in the development of anticancer agents, with research indicating that its derivatives can inhibit cancer cell growth through various mechanisms. ontosight.aiontosight.aiekb.eg Modifications to the quinoline (B57606) ring have yielded compounds with potent cytotoxic and antiproliferative properties. ontosight.ai

In Vitro Cytotoxicity Studies on Cancer Cell Lines

A diverse range of 3-(Hydroxymethyl)quinolin-2(1H)-one derivatives has demonstrated significant growth-inhibitory effects against various human cancer cell lines. The antiproliferative potency is often evaluated by determining the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

For instance, a series of 3-heteroaryl-quinolin-2(1H)-one derivatives showed notable cytotoxicity against the PC-3 prostate cancer cell line, with GI50 values ranging from 28 to 48 µM. nih.gov Among these, one of the most active derivatives exhibited a GI50 of 28 µM. nih.gov Similarly, certain oxime- and amide-containing quinolin-2(1H)-one derivatives were evaluated for their antiproliferative activities. nih.gov The amide derivative N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide proved to be the most potent in this series, with GI50 values of less than 10 µM against MT-2 and NPC-Tw01 cell lines, and 10.8 µM against the NCI-H661 cell line. nih.gov

Further studies on different structural modifications have yielded compounds with even greater potency. Novel quinoline derivatives of the natural antimitotic agent combretastatin (B1194345) A-4 showed powerful antiproliferative effects. nih.gov One particular derivative, 12c , was highly effective against a panel of cancer cell lines, including MCF-7 (breast), HL-60 (leukemia), HCT-116 (colon), and HeLa (cervical), with IC50 values ranging from 0.010 to 0.042 µM. nih.gov In another study, a fused pyrido[2,1-b]quinazoline derivative, 4i , displayed potent cytotoxicity against A549 and NCI-H460 lung cancer cell lines, with IC50 values of 4.57 µM and 5.53 µM, respectively. waocp.org

The following table summarizes the in vitro cytotoxicity of various quinolin-2(1H)-one derivatives against several cancer cell lines.

Compound/Derivative ClassCancer Cell LineActivity (IC50/GI50)
3-Heteroaryl-quinolin-2(1H)-ones (e.g., 3b)PC-3 (Prostate)GI50 = 28 µM
N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide (11d)MT-2 (Leukemia)GI50 < 10 µM
N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide (11d)NCI-H661 (Lung)GI50 = 10.8 µM
N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide (11d)NPC-Tw01 (Nasopharyngeal)GI50 < 10 µM
Combretastatin A-4 Quinoline Analogue (12c)MCF-7 (Breast)IC50 = 0.010 µM
Combretastatin A-4 Quinoline Analogue (12c)HL-60 (Leukemia)IC50 = 0.042 µM
Combretastatin A-4 Quinoline Analogue (12c)HCT-116 (Colon)IC50 = 0.012 µM
Combretastatin A-4 Quinoline Analogue (12c)HeLa (Cervical)IC50 = 0.015 µM
Pyrido[2,1-b]quinazoline Derivative (4i)A549 (Lung)IC50 = 4.57 µM
Pyrido[2,1-b]quinazoline Derivative (4i)NCI-H460 (Lung)IC50 = 5.53 µM
Tetrahydroquinolinone Derivative (4a)HCT-116 (Colon)Potent Cytotoxicity
Tetrahydroquinolinone Derivative (4a)A549 (Lung)Potent Cytotoxicity
Quinolone Acylated Arabinose Hydrazone (8)HCT-116 (Colon)IC50 = 23.5 µg/mL
4-Azido-quinolin-2-oneHCT-116 (Colon)IC50 = 29.61 µg/mL

Apoptosis Induction and Cell Cycle Modulation

A primary mechanism through which quinolin-2(1H)-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. ontosight.ai Investigations have shown that these compounds can trigger apoptotic pathways and modulate the cell cycle, leading to the demise of cancer cells.

For example, highly potent 4-hydroxy-2(1H)-quinolinone derivatives were found to induce significant apoptotic effects by influencing key proteins in the apoptotic cascade, including caspases 3, 8, and 9, as well as Cytochrome C, Bax, and Bcl-2. researchgate.net The activation of caspase-3, a critical executioner caspase, was also observed in studies with 2-phenylquinolin-4-amine (B1606699) derivatives, confirming their apoptosis-inducing capabilities. benthamdirect.com

Photodynamic Therapy Applications

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizing agent, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. nih.gov Certain quinolinone derivatives have shown promise as photosensitizers for PDT.

Specifically, a study on 4-hydroxymethyl-furo[2,3-h]quinolin-2(1H)-one derivatives revealed their potential as effective photochemotherapeutic agents. nih.gov When exposed to UVA irradiation, these compounds exhibited greater antiproliferative activity in mammalian cells than 8-methoxypsoralen (8-MOP), a commonly used photosensitizer. nih.gov Importantly, this enhanced activity was not associated with mutagenicity or skin phototoxicity, highlighting a favorable safety profile for these specific derivatives. nih.gov The mechanism involves the compound absorbing light energy and transferring it to molecular oxygen, creating cytotoxic ROS that induce apoptosis in the targeted malignant tissues. nih.govnih.gov These findings suggest that furoquinolinones like 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) are promising candidates for further investigation in the field of photodynamic therapy. nih.gov

Neuropharmacological Activities

Derivatives of the quinolin-2(1H)-one scaffold have also been investigated for their effects on the central nervous system, demonstrating interactions with key neurotransmitter receptors.

GABA Receptor Antagonism and Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain, and the GABAA receptor is a key target for many neuroactive drugs. mdpi.commdpi.com Research into pyrazolo[1,5-a]quinazolines, which are structurally related to quinolinones, has shed light on their role as GABAA receptor modulators. mdpi.comnih.gov

Molecular modeling and electrophysiological studies have indicated that substituents at the 3-position of the scaffold are crucial for receptor interaction. mdpi.comnih.gov Notably, a derivative featuring a hydroxymethyl group at this position was predicted to act as a GABAA receptor agonist, meaning it would enhance the receptor's inhibitory function. mdpi.com Conversely, a derivative with a methoxymethyl group at the same position was predicted to be an antagonist, a compound that blocks the action of GABA. mdpi.com These findings highlight the potential to fine-tune the neuropharmacological activity of these compounds from agonist to antagonist through subtle structural modifications at the C3-position.

Excitatory Amino Acid Receptor Interaction (NMDA, AMPA, Glycine (B1666218) Sites)

Excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are critical for excitatory neurotransmission. Overactivation of these receptors can lead to neurotoxicity, making them important targets for neuroprotective agents. Several classes of quinolin-2(1H)-one derivatives have been identified as potent antagonists of these receptors.

One series of compounds, 3-nitro-3,4-dihydro-2(1H)-quinolones, has been evaluated for antagonist activity at the glycine binding site on the NMDA receptor and at the AMPA receptor. nih.gov The 3-nitro analogue (compound 4 ) showed an IC50 value of 1.32 µM for the glycine site. nih.gov Another compound in this series (21 ) demonstrated broad-spectrum antagonist activity with Kb values of 6.7 µM at the NMDA receptor and 9.2 µM at the AMPA receptor. nih.gov

Another important class includes 3-acyl-4-hydroxyquinolin-2(1H)-ones, which have been developed as systemically active anticonvulsants that function through antagonism at the NMDA receptor's glycine site. nih.gov These compounds were designed to have improved penetration of the blood-brain barrier. Within this series, the 3-(3-hydroxyphenyl)propargyl ester 24 showed a high affinity with an IC50 of 0.17 µM for displacement of a radiolabeled ligand at the glycine site. nih.gov

The table below presents data on the interaction of select quinolinone derivatives with excitatory amino acid receptors.

Compound/Derivative ClassReceptor TargetActivity
3-Nitro-3,4-dihydro-2(1H)-quinolone (4)Glycine site (NMDA)IC50 = 1.32 µM
3-Nitro-3,4-dihydro-2(1H)-quinolone (21)NMDA ReceptorKb = 6.7 µM
3-Nitro-3,4-dihydro-2(1H)-quinolone (21)AMPA ReceptorKb = 9.2 µM
3-Acyl-4-hydroxyquinolin-2(1H)-one (24)Glycine site (NMDA)IC50 = 0.17 µM
3-Acyl-4-hydroxyquinolin-2(1H)-one (42)Glycine site (NMDA)ED50 = 4.1 mg/kg (in vivo anticonvulsant)

Antimicrobial Activities

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated significant antibacterial activity, particularly against multidrug-resistant (MDR) Gram-positive pathogens, which pose a major threat to global health. nih.gov

Research has identified several compounds with potent efficacy. In one study, a series of quinolin-2-one derivatives were tested against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov Compound 6c from this series was particularly effective, showing Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against MRSA and VRE, and 2.50 µg/mL against MRSE, which is comparable to the reference antibiotic daptomycin. nih.govnih.gov These compounds are also noted for their ability to inhibit biofilm formation, a key factor in chronic infections. Compound 6c demonstrated a substantial, dose-dependent reduction in biofilm development in an MRSA strain, outperforming vancomycin. nih.govnih.govresearchgate.net

Other studies have explored different substitutions on the quinolin-2(1H)-one ring. A series of 2-mercaptopyrimidinylquinolin-2(1H)-one derivatives showed notable activity against Bacillus subtilis. Specifically, compounds with a phenyl group and a para-halogen substituent (IIIa2 with 4-Cl and IIIa6 with 4-Br) were the most potent, with an MIC of 0.2 µg/mL, significantly lower than the standard ciprofloxacin (B1669076) (MIC=2 µg/mL). connectjournals.com However, these same compounds were found to be inactive against Staphylococcus aureus and Pseudomonas aeruginosa. connectjournals.com

Table 1: Antibacterial Activity (MIC) of Selected Quinolin-2(1H)-one Derivatives

Compound Organism MIC (µg/mL) Reference
6c MRSA 0.75 nih.govnih.gov
6c VRE 0.75 nih.govnih.gov
6c MRSE 2.50 nih.govnih.gov
6l MRSA 1.25 nih.gov
6o MRSA 2.50 nih.gov
Daptomycin MRSA 0.75 nih.gov
IIIa2 Bacillus subtilis 0.2 connectjournals.com
IIIa6 Bacillus subtilis 0.2 connectjournals.com
Ciprofloxacin Bacillus subtilis 2 connectjournals.com

The quinoline framework is also a source of compounds with significant antifungal properties. Research into quinoline and quinazolinone derivatives has revealed efficacy against a range of pathogenic fungi, including yeasts like Candida albicans and filamentous fungi such as Aspergillus species.

Several studies have highlighted the selective action of these derivatives. For example, certain quinoline derivatives demonstrated selective anti-Candida action, while another was effective only against filamentous fungi, with MICs ranging from 12.5 to 50 µg/mL. nih.gov The position of substituents on the quinoline nucleus appears to be crucial for activity. Derivatives with C-2 and C-4 disubstitution have shown promising anti-Candida and anti-Cryptococcus action. nih.gov

In contrast, not all derivatives display broad-spectrum antifungal activity. One study synthesized a series of quinoline-2-one derivatives that ultimately exhibited no antifungal activity against Candida albicans. This highlights the high degree of structural specificity required for antifungal effects.

Other related heterocyclic systems, such as quinazolinones, have also been investigated. Pyrazol-quinazolinone derivatives were found to have good antifungal effects. mdpi.com In one study, newly synthesized quinazolinone compounds showed significant activity against seven phytopathogenic fungi, with compound 2c showing a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com Another study on vinylquinazolinones found that a derivative carrying a phenyl group (3a ) had antifungal activity comparable to the standard drugs Furacin and Fluconazole against C. albicans. jocpr.com

Table 2: Antifungal Activity of Selected Quinoline and Quinazolinone Derivatives

Compound Class/Derivative Fungal Species Activity Reference
Quinoline Derivative 5 Dermatophytes MIC: 12.5–25 µg/mL nih.gov
Quinoline Derivatives 2 & 3 Candida spp. MIC: 25–50 µg/mL nih.gov
Quinazolinone 2c Fusarium oxysporum 62.42% inhibition @ 300 mg/L mdpi.com
Vinylquinazolinone 3a Candida albicans Activity comparable to Fluconazole jocpr.com

The quinoline scaffold is of particular importance in the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb). This is underscored by the clinical success of the diarylquinoline bedaquiline. Research continues to explore novel quinoline derivatives to overcome drug resistance. austinpublishinggroup.com

A variety of quinolin-2(1H)-one derivatives have shown promise. One study detailed the synthesis of 2-mercaptopyrimidinylquinolin-2(1H)-one derivatives, which were assessed for activity against the H37Rv strain of Mtb. connectjournals.com While the compounds showed some activity, none were more potent than the standard drugs pyrazinamide, streptomycin, and ciprofloxacin. connectjournals.com

More potent results have been found with other modifications. A series of 1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives were synthesized and tested against Mtb. Compounds featuring two halogen substituents on the phenyl ring exhibited the most promising activity, with MIC values of 50 µg/mL. nih.gov Other research has yielded derivatives with even greater potency. The synthesis of 2-(quinolin-4-yloxy)acetamides produced compounds with MIC values as low as 0.05 µM against both drug-sensitive and drug-resistant Mtb strains. austinpublishinggroup.com Similarly, certain 4-adamantan-1-yl-quinoline-2-carboxylic acid hydrazides inhibited the H37Rv strain at a concentration of 1.00 µg/mL, equipotent to the first-line drug isoniazid. austinpublishinggroup.com

Table 3: Antitubercular Activity (MIC) of Selected Quinoline Derivatives

Compound/Class Strain MIC Reference
2-(Quinolin-4-yloxy)acetamides M. tuberculosis As low as 0.05 µM austinpublishinggroup.com
Bedaquiline M. tuberculosis 0.03 µg/mL austinpublishinggroup.com
4-Adamantan-1-yl-quinoline-2-carboxylic acid hydrazide Mtb H37Rv 1.00 µg/mL austinpublishinggroup.com
Isoniazid Mtb H37Rv 1.00 µg/mL austinpublishinggroup.com
Halogenated 1-[(2-chloroquinolin-3-yl)methyl]thiocarbamides M. tuberculosis 50 µg/mL nih.gov

Antioxidant and Anti-inflammatory Properties

Quinoline derivatives are recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). mdpi.com This activity is primarily attributed to their chemical structure, which allows them to participate in reactions that terminate oxidative chain reactions. The principal mechanisms by which phenolic and heterocyclic antioxidants act are the hydrogen atom transfer (HAT) and single-electron transfer (SET) pathways. researchgate.netmdpi.com

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the bond dissociation energy (BDE) of the H-donating group (typically a phenolic hydroxyl or an N-H group); a lower BDE indicates a more facile donation and higher antioxidant activity. nih.govresearchgate.net In the SET mechanism, the antioxidant donates an electron to the radical, followed by proton transfer (SET-PT). This pathway is governed by the ionization potential (IP) of the antioxidant molecule, with lower IP values favoring electron donation. mdpi.comresearchgate.net

Theoretical studies on quinoline derivatives have confirmed their capacity to act via both HAT and SET mechanisms. mdpi.comresearchgate.net The presence and position of hydroxyl (-OH) groups on the quinoline ring are critical for this activity. mdpi.com For example, a study on quinoline-3-carbohydrazide (B3054276) derivatives demonstrated their ability to scavenge DPPH, superoxide, and hydroxyl radicals. nih.gov Another study reported that a synthesized quinolinonyl-glycine derivative exhibited excellent scavenging activity against hydrogen peroxide (H₂O₂), with an IC₅₀ value of 20.92 µg/mL, which was superior to the standard antioxidant ascorbic acid. researchgate.net The N-H group within the quinolin-2(1H)-one ring, as well as phenolic hydroxyl groups on substituents, are key sites for radical attack and quenching. researchgate.net Computational analyses show that after donating a hydrogen atom or an electron, the resulting antioxidant radical is stabilized by the delocalization of the unpaired electron across the aromatic system, which prevents it from becoming a pro-oxidant. nih.gov

Enzyme Inhibition (e.g., Cyclooxygenase, Monoamine Oxidase)

Derivatives of the quinolin-2(1H)-one structure have been identified as potent inhibitors of several key enzymes, indicating their therapeutic potential.

Monoamine Oxidase (MAO) Inhibition Research has highlighted the efficacy of 3-hydroxyquinolin-2-one derivatives as dual inhibitors of both ferroptosis and monoamine oxidase B (MAO-B). nih.gov One promising compound, designated 21d, demonstrated potent and selective inhibitory activity against MAO-B with a half-maximal inhibitory concentration (IC50) of 87.47 nM and a selectivity index greater than 229 over MAO-A. nih.gov This line of research is aimed at developing treatments for Alzheimer's disease by targeting multiple pathological pathways, including the oxidative stress induced by MAO-B overexpression. nih.gov

Furthermore, a series of 3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and shown to be highly potent and selective MAO-B inhibitors, with many exhibiting IC50 values in the nanomolar range. nih.gov The most active compound in this series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, recorded an IC50 value of 2.9 nM and demonstrated a 2750-fold selectivity for MAO-B over the MAO-A isoform. nih.gov Structure-activity relationship (SAR) analysis revealed that substitution at the C7 position of the quinolinone scaffold results in significantly more potent inhibition than substitution at the C6 position. nih.gov

Other Enzyme Inhibition Beyond MAO, quinolinone derivatives have shown inhibitory action against other enzymes. A quinolin-2-(1H)-on-3-carboxamide derivative, known as A2, was found to block the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov Additionally, various 3-hydroxyquinolin-2(1H)-one derivatives have been evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. nih.gov In these studies, 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one were identified as among the more potent inhibitors, with one compound showing an IC50 of 0.5 μM. nih.gov X-ray crystallography confirmed that the inhibitor chelates to two metal ions within the enzyme's active site. nih.gov Other research has identified 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase, with the most potent compound showing an IC50 value of 2.52 μM. nih.gov

Table 1: Enzyme Inhibition by Selected Quinolinone Derivatives

Compound Class/NameTarget EnzymeActivity (IC₅₀)Source
3-Hydroxyquinolin-2-one derivative (21d)Monoamine Oxidase B (MAO-B)87.47 nM nih.gov
7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinoneMonoamine Oxidase B (MAO-B)2.9 nM nih.gov
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-oneInfluenza A Endonuclease0.5 µM nih.gov
3-Hydroxyquinolin-2(1H)-one derivativeTyrosinase2.52 µM nih.gov
Quinolinone–carboxamide (3h, 3s)Lipoxygenase (LOX)10 µM researchgate.net

Other Reported Biological Effects

The biological activities of quinolinone derivatives extend beyond enzyme inhibition, with significant findings in the areas of anti-parasitic and immunomodulatory effects.

The quinolone ring system is a recognized scaffold for antimalarial agents. ekb.eg A series of lipophilic heterocyclic quinolone compounds were synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com Several of these compounds demonstrated potent antiprotozoal activities, with IC50 values in the range of 0.4–20 µM. mdpi.com Notably, compound 4h, an amide derivative, showed strong antiplasmodial activity with an IC50 of 0.68 µM against the 3D7 strain of P. falciparum. mdpi.com This suggests that specific structural modifications, such as the introduction of amide functionalities, can enhance antimalarial potency within this class of compounds. mdpi.com

The anti-parasitic action of quinolinone derivatives is not limited to malaria. The same library of heterocyclic quinolones tested for antimalarial effects was also screened against Trypanosoma brucei brucei, the parasite that causes Human African Trypanosomiasis. mdpi.com Several compounds, including 8c, 8g, and 16, exhibited potent activity with IC50 values below 2 µM. mdpi.com

In a separate line of investigation, quinolin-4(1H)-imines, a related chemotype, were screened for activity against various Leishmania species. nih.gov Two compounds, 1h and 1n, showed submicromolar activity against intracellular Leishmania infantum parasites, with IC50 values of 0.9 µM and 0.7 µM, respectively. nih.gov Mechanistic studies suggested that these compounds interfere with the parasite's mitochondrial function. nih.gov Further research on other 3-substituted quinoline derivatives against Leishmania chagasi found one compound to be 8.3 times more active than the standard treatment, pentavalent antimony, when tested against infected macrophages. nih.gov

Table 2: Antimalarial and Anti-parasitic Activity of Selected Quinolinone Derivatives

Compound/ClassTarget OrganismActivity MetricValueSource
Quinolone derivative (4h)Plasmodium falciparum (3D7)IC₅₀0.68 µM mdpi.com
Quinolone derivative (4g)Plasmodium falciparum (3D7)IC₅₀4.1 µM mdpi.com
Quinolone derivative (8c)Trypanosoma brucei bruceiIC₅₀< 2 µM mdpi.com
Quinolone derivative (8g)Trypanosoma brucei bruceiIC₅₀< 2 µM mdpi.com
Quinolone derivative (16)Trypanosoma brucei bruceiIC₅₀< 2 µM mdpi.com
Quinolin-4(1H)-imine (1n)Leishmania infantumIC₅₀0.7 µM nih.gov
Quinolin-4(1H)-imine (1h)Leishmania infantumIC₅₀0.9 µM nih.gov

Certain quinolinone derivatives have demonstrated significant immunomodulatory properties. A study focused on a quinolin-2-(1H)-on-3-carboxamide derivative, referred to as A2, which was designed for high selectivity to the cannabinoid 2 (CB2) receptor. nih.gov Researchers assessed its effects on lymphocytes isolated from both healthy donors and patients with multiple sclerosis. nih.gov

The compound A2 was found to exert anti-proliferative effects and led to the downregulation of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) as well as Interleukin-10 (IL-10) in cells from both groups. nih.gov In lymphocytes from healthy subjects, A2 inhibited the cell cycle and downregulated key cell activation markers on CD4+T cells, including CD69, CD25, CD49d, and CD54. nih.gov Furthermore, it inhibited the phosphorylation of several key signaling proteins such as Akt, NF-kB, IKKα/β, and ERK, and blocked the expression of COX-2. nih.gov These findings point to a potent anti-inflammatory profile for this quinolinone derivative, suggesting its potential for applications in immune-mediated disorders like multiple sclerosis. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

Receptor Binding and Ligand-Target Interactions

The quinolin-2(1H)-one scaffold is a versatile structure that has been explored for its ability to interact with various biological receptors. Derivatives of this core structure have been designed and synthesized to target specific receptors, demonstrating the potential for compounds like 3-(Hydroxymethyl)quinolin-2(1H)-one to act as ligands. For instance, a series of novel β2-adrenoceptor agonists were developed based on a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety. researchgate.net These compounds, such as 9g and (R)-18c, exhibited excellent β2-adrenoceptor agonistic effects with high selectivity over β1-adrenoceptors. researchgate.net This research highlights the capability of the 8-hydroxyquinolin-2(1H)-one structure to serve as a potent agonist for β2-adrenoceptors, which are crucial in the regulation of smooth muscle relaxation. researchgate.net

Molecular docking studies have further elucidated the potential ligand-target interactions of quinolinone derivatives. In the context of viral proteases, derivatives such as 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) were investigated as prospective inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov These studies predicted good binding affinity within the active site of the enzyme, primarily through hydrogen bonds with key amino acid residues like GLU166, as well as van der Waals and hydrophobic interactions. nih.gov

Enzyme Inhibition and Activation Pathways

The quinolinone core is a prominent feature in various enzyme inhibitors. Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as potent inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. nih.gov An X-ray crystal structure revealed that a 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one derivative chelates two metal ions at the active site of the enzyme, which is a key mechanism for its inhibitory action. nih.gov The ability of the three-oxygen pharmacophore of these compounds to chelate metal cofactors is consistent with their inhibitory activity. nih.gov

In a different context, 3-hydroxyquinolin-2(1H)-one derivatives have been shown to modulate the activity of human phenylalanine hydroxylase (hPAH), the enzyme deficient in phenylketonuria (PKU). researchgate.net These compounds can affect the coordination of the non-heme ferric center at the enzyme's active site. researchgate.net Certain derivatives were found to functionally stabilize the hPAH enzyme, protecting its activity in both purified recombinant protein and cellular models. researchgate.net

Furthermore, structurally related compounds, 3-(hydroxymethyl)cinnolin-4(1H)-ones, have been identified as dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP). mdpi.com PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition can help restore tissue sensitivity to these hormones. mdpi.com The inhibitory effect of these compounds on PTP1B and TC-PTP suggests a potential mechanism for correcting metabolic disorders. mdpi.com

Effects on Cellular Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that is often over-expressed in various human tumors, making it a key target for anticancer drug design. nih.gov The quinazoline and quinazolinone scaffolds are recognized as attractive structures for developing potent EGFR inhibitors. nih.govresearchgate.net A number of compounds with a substituted quinazolinone motif have been reported as effective inhibitors of EGFR. nih.gov For example, 4-anilinoquinazoline derivatives have been identified as potent and selective inhibitors of EGF-stimulated tumor cell growth. nih.gov One such compound, 4-(3-chloroanilino)quinazoline, was shown to be a competitive inhibitor with respect to ATP at the EGFR tyrosine kinase active site. nih.gov While this research focuses on the quinazoline scaffold, the structural similarities suggest that quinolinone-containing compounds also represent a promising area for the development of new EGFR inhibitors. nih.gov Molecular docking studies have been used to analyze the binding modes of newly synthesized quinazoline derivatives at the EGFR binding site, identifying compounds that may act as promising inhibitors. nih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are directly involved in cancer progression. nih.gov This makes Hsp90 a significant therapeutic target. nih.gov In this context, novel series of 3-(heteroaryl)quinolin-2(1H)-ones have been designed and synthesized as potential C-terminal Hsp90 inhibitors. nih.gov Studies on these compounds have shown promising biological effects against cancer cell lines such as MDA-MB231 and PC-3. nih.gov Specific derivatives were found to induce a significant decrease in the client protein CDK-1 and stabilize the levels of Hsp90 and Hsp70 without triggering the heat shock response. nih.gov

The mitochondrial paralog of Hsp90, TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), is a key regulator of mitochondrial bioenergetics and homeostasis in tumor cells. nih.govnih.gov TRAP1 helps cancer cells manage reactive oxygen species (ROS) levels, rewire metabolism, and escape cell death. nih.gov It functions as a bioregulator of mitochondrial respiration, mediating the balance between oxidative phosphorylation and glycolysis. nih.gov TRAP1 inhibits complexes II and IV of the electron transport chain, which shifts the metabolic equilibrium towards aerobic glycolysis. researchgate.net By modulating the activity of chaperones like Hsp90 and TRAP1, quinolinone derivatives can disrupt multiple signaling pathways essential for tumor survival. nih.gov

Compound SeriesCancer Cell LineBiological EffectReference
3-(Heteroaryl)quinolin-2(1H)-onesPC-3 (Prostate)GI50 ranging from 28 to 48 µM nih.gov
3-(Heteroaryl)quinolin-2(1H)-onesMDA-MB-231 (Breast)Displayed strong cell viability effects nih.gov

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the formation of biofilms and the production of virulence factors, based on population density. nih.govnih.gov Interfering with QS is a promising anti-virulence strategy to combat bacterial infections without promoting antibiotic resistance. nih.govfrontiersin.org The quinolinone structure is central to this field, as the Pseudomonas quinolone signal (PQS, 2-heptyl-3-hydroxy-4(1H)-quinolone) is itself a natural autoinducer molecule. nih.gov

Synthetic molecules with a quinolinone-like scaffold have been developed to act as quorum sensing inhibitors (QSIs). Alkyl-quinoxalin-2(1H)-one derivatives, which are structurally related to quinolinones, have been synthesized and evaluated for their ability to inhibit biofilm formation in Aeromonas caviae. nih.gov These compounds were designed as bioisosteres of the N-acyl homoserine lactone (AHL) autoinducers used by many Gram-negative bacteria. nih.gov

CompoundConcentrationBiofilm Inhibition (%)Reference
3-heptylquinoxalin-2(1H)-one-6-carboxylic acid100 µM59% nih.govresearchgate.net
3-heptylquinoxalin-2(1H)-one-6-carboxylic acid10 µM24% nih.govresearchgate.net
3-hexylquinoxalin-2(1H)-one100 µM25% nih.govresearchgate.net
3-hexylquinoxalin-2(1H)-one-6-carboxylic acid100 µM21% nih.govresearchgate.net

DNA and RNA Interaction Studies

While direct studies on the interaction of this compound with DNA and RNA are not extensively detailed, research on related quinoline-based compounds indicates that this class of molecules can interact with nucleic acids and associated enzymes. biorxiv.org Some quinoline (B57606) derivatives have been shown to inhibit human DNA methyltransferases (DNMTs) and bacterial DNA adenine methyltransferases. biorxiv.org The mechanism of action for some of these compounds involves intercalation into the DNA substrate, thereby inhibiting the enzyme's activity. biorxiv.org This mode of action represents the second known instance of DNA methyltransferases being inhibited by non-nucleotide compounds through the intercalation of enzyme-bound DNA. biorxiv.org

Furthermore, a modified furoquinolin-one, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), was studied for its interaction with DNA. researchgate.net This compound, an angular furocoumarin-like photosensitizer, showed reduced dark interaction with DNA compared to its parent compound. researchgate.net Upon photoactivation, it was found to induce monoadducts and DNA-protein cross-links, likely via guanine damage, rather than the interstrand cross-links typical of other photosensitizers like 8-methoxypsoralen. researchgate.net These findings suggest that quinolinone derivatives can be engineered to interact with DNA in specific ways, leading to distinct biological outcomes.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the mechanisms of action for the chemical compound This compound corresponding to the detailed outline provided.

The requested topics, including DNA-Protein Cross-Linkage Formation, Intercalation Mechanisms, Mitochondrial Dysfunction and Apoptotic Cascade Induction, and Modulation of Efflux Pumps (e.g., P-glycoprotein), could not be substantiated with research findings pertaining directly to this compound.

Research is available for structurally related but distinct compounds, such as furoquinolinone derivatives. For instance, studies on 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) have investigated its role in inducing mitochondrial dysfunction and apoptosis. However, these findings are specific to HOFQ and cannot be attributed to this compound due to differences in their chemical structures.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound.

Structure Activity Relationship Sar Studies and Rational Drug Design

Influence of Substituents on the Quinolin-2(1H)-one Core

The biological activity of quinolin-2(1H)-one derivatives can be significantly modulated by the nature and position of substituents on the core heterocyclic ring. nih.gov Variations in substituents can impact factors such as lipophilicity, electronic properties, and steric hindrance, which in turn affect the compound's ability to interact with biological targets. researchgate.net

Research has shown that the introduction of different functional groups at various positions of the quinoline (B57606) ring can lead to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. ontosight.airesearchgate.netontosight.ai For instance, the presence of a halogen, such as chlorine, at the C7 position has been noted in compounds with neuroprotective activity. korea.ac.kr Similarly, the substitution pattern on the phenyl ring of the quinoline scaffold plays a critical role in determining the potency and selectivity of these compounds as enzyme inhibitors.

The following table summarizes the influence of various substituents on the biological activity of the quinolin-2(1H)-one core, based on findings from several studies.

PositionSubstituentInfluence on Biological Activity
C3NitroFavorable for NMDA receptor binding site activity. korea.ac.kr
C4AminoFound in derivatives with anti-arteriostenotic activity. nih.gov
C4Aniline groupPlays an important role in optimal anticancer activity. nih.gov
C6AminoacrylamideImportant for optimal anticancer activity. nih.gov
C7ChloroPresent in compounds with neuroprotective activity. korea.ac.kr
C7Alkoxy groupsPlays a role in optimal anticancer activity. nih.gov

Role of the Hydroxymethyl Group in Biological Activity

The hydroxymethyl group at the C3 position of the quinolin-2(1H)-one core is a key structural feature that can significantly influence the compound's biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which can be critical for molecular recognition and binding affinity.

For example, in the context of phosphodiesterase 10A (PDE10A) inhibitors, the strategic placement of a hydroxymethyl group on a pyrazole (B372694) ring connected to a quinoline core was part of a successful optimization strategy to enhance potency and reduce off-target effects. nih.gov While not directly on the quinolinone ring, this illustrates the importance of the hydroxymethyl group in mediating interactions within the binding site.

Furthermore, studies on furo[2,3-h]quinolin-2(1H)-ones, which are structurally related to quinolin-2(1H)-ones, have demonstrated the significance of a hydroxymethyl group at the C4 position. The compound 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) exhibited potent antiproliferative activity, particularly upon UVA irradiation, and was found to be a promising photochemotherapeutic agent. nih.govresearchgate.net This activity was superior to its methoxymethyl analog, highlighting the specific contribution of the hydroxyl moiety. nih.govresearchgate.net

The ability of the hydroxymethyl group to act as both a hydrogen bond donor and acceptor makes it a versatile functional group in drug design. Its presence can enhance aqueous solubility and provide a handle for further chemical modification to fine-tune the pharmacokinetic and pharmacodynamic properties of the lead compound.

Impact of N-Substitution and Heterocyclic Fusions

Modification at the N1 position of the quinolin-2(1H)-one ring and the fusion of additional heterocyclic rings to the core structure are common strategies in medicinal chemistry to explore new chemical space and modulate biological activity.

N-Substitution:

N-acylation of the quinolin-2(1H)-one core has been shown to yield derivatives with significant antimicrobial properties. nih.gov A series of N-acyl substituted quinolin-2(1H)-ones demonstrated moderate to good antibacterial and antifungal activities, with some compounds showing efficacy comparable or superior to standard drugs like Streptomycin and Fluconazole. nih.gov The nature of the acyl group can influence the lipophilicity and steric bulk of the molecule, thereby affecting its ability to penetrate microbial cell walls and interact with intracellular targets.

The Chan-Lam cross-coupling reaction has been employed for the N-arylation of 3-formylquinolin-2(1H)-ones, allowing for the introduction of various aryl groups at the N1 position. nih.gov This modification can alter the electronic properties and solubility of the compounds, which are crucial for their bioactivity. nih.gov

Heterocyclic Fusions:

The fusion of other heterocyclic rings to the quinolin-2(1H)-one scaffold can lead to novel compounds with unique pharmacological profiles. For instance, the synthesis of pyrazolo[4,3-c]quinoline-3,4(2H,5H)-dione from a 4-chloro-quinoline-2-one derivative demonstrates the creation of a fused polycyclic system. ekb.eg Such modifications can rigidly constrain the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a specific biological target.

In another example, the reaction of a diheterocyclic ketone containing both coumarin (B35378) and quinolinone moieties with various nucleophiles resulted in the formation of fused systems like pyrazolinone and pyrazolinopyrazole derivatives. ias.ac.in These complex heterocyclic structures offer opportunities for developing compounds with novel mechanisms of action.

The following table provides examples of N-substitutions and heterocyclic fusions and their impact on the biological activity of the quinolin-2(1H)-one core.

ModificationResulting StructureImpact on Biological Activity
N-AcylationN-acyl substituted quinolin-2(1H)-oneModerate to good antimicrobial activity. nih.gov
N-ArylationN-aryl-3-formyl-2-quinoloneModulation of electronic and solubility properties. nih.gov
Pyrazole FusionPyrazolo[4,3-c]quinoline-3,4(2H,5H)-dioneCreation of a fused polycyclic system. ekb.eg
Pyrazolinone FusionPyrazolinone and pyrazolinopyrazole derivativesFormation of complex heterocyclic structures. ias.ac.in

Design and Synthesis of Library Derivatives for SAR Analysis

The systematic exploration of structure-activity relationships often involves the design and synthesis of compound libraries. This approach allows medicinal chemists to efficiently probe the effects of various structural modifications on biological activity.

Several studies have reported the synthesis of libraries of quinolin-2(1H)-one derivatives to perform SAR analysis. For example, a series of 4-substituted quinolin-2(1H)-ones were prepared to evaluate their N-methyl-D-aspartate (NMDA) receptor binding activity. korea.ac.kr Similarly, a library of 3-(heteroaryl)quinolin-2(1H)-ones was synthesized to investigate their potential as Hsp90 inhibitors. nih.gov

The design of these libraries is often guided by computational modeling and a deep understanding of the target's binding site. For instance, active site homology modeling between CDK5 and CDK2 was used to design a library of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. nih.gov This rational approach to library design increases the probability of identifying compounds with desired biological activities.

The synthesis of these libraries often employs versatile chemical reactions that can accommodate a wide range of building blocks. For example, palladium-catalyzed C-H functionalization has been used to synthesize a library of 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov Microwave-assisted synthesis has also been utilized to prepare 4-hydroxy-2-quinolone analogues in a time-efficient and environmentally friendly manner. researchgate.net

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore is identified, it can be used to guide the design of new molecules with improved potency and selectivity.

For quinolin-2(1H)-one derivatives, pharmacophore models have been developed to identify key features for various biological targets. For example, a ligand-based pharmacophore model was created to discover new Akt2 inhibitors, a key target in cancer therapy. researchgate.net

Lead optimization is the process of taking a promising lead compound and modifying its structure to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. This iterative process often involves synthesizing and testing a series of analogues based on the lead structure.

In the context of quinolin-2(1H)-one derivatives, lead optimization efforts have led to the discovery of potent and selective inhibitors for various targets. For instance, starting from a lead compound, a series of quinoline analogues were synthesized and optimized to identify a potent phosphodiesterase 10A (PDE10A) inhibitor with an improved CYP3A4 inhibition profile. nih.gov This optimization process involved replacing a pyridine (B92270) ring with an N-methyl pyridone ring, which drastically reduced CYP3A4 inhibition. nih.gov

Similarly, lead optimization of 2-hydroxymethyl imidazoles as non-hydroxamate LpxC inhibitors led to the discovery of a development candidate with efficacy against carbapenem-resistant bacteria. researchgate.netnih.gov This highlights the power of lead optimization in translating initial hits into viable drug candidates.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, making it ideal for studying organic molecules. DFT calculations provide fundamental insights into the electronic structure, stability, and reactivity of the quinolinone core. ekb.eg

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are frequently used to analyze the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. scirp.org For the quinolin-2(1H)-one scaffold, DFT studies show that the introduction of different substituents can modulate this energy gap. researchgate.net The hydroxymethyl group at the C3 position influences the electron density distribution across the bicyclic ring system.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.govnih.gov For 3-(Hydroxymethyl)quinolin-2(1H)-one, the MEP would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as sites susceptible to electrophilic attack, while the aromatic rings would represent regions of varying electron density.

DFT provides a suite of "global reactivity descriptors" that quantify a molecule's chemical behavior. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict how a molecule will interact in a chemical reaction. ekb.egscielo.org.mx

Key reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. nih.gov

Global Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. "Softer" molecules are generally more reactive. nih.gov

Electronegativity (χ): Describes the tendency of a molecule to attract electrons. ekb.eg

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. ekb.eg

Studies on various quinolinone derivatives have shown that substituents significantly impact these values. ekb.egnih.gov For this compound, these calculations can predict its stability and the types of reactions it is likely to undergo. researchgate.net

Descriptor Formula Interpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud; higher value means more stability.
Global Softness (S)1 / (2η)Reciprocal of hardness; higher value indicates higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Electron-attracting power.
Electrophilicity Index (ω)χ² / (2η)Capacity to accept electrons.

This table presents the conceptual formulas for global reactivity descriptors derived from HOMO and LUMO energies, as used in DFT studies. scirp.org

The quinolin-2(1H)-one ring system can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. This represents a type of keto-enol tautomerism where a proton migrates from the nitrogen atom to the carbonyl oxygen. nih.gov

DFT calculations are instrumental in studying this tautomeric equilibrium. By calculating the total electronic energies of both the lactam and lactim structures, researchers can determine their relative stabilities. scirp.orgd-nb.info For the parent quinolin-2(1H)-one and its derivatives, theoretical studies consistently show that the lactam (keto) form is significantly more stable than the lactim (enol) form under normal conditions. scirp.orgnih.gov The presence of the hydroxymethyl group at the C3 position is not expected to shift this equilibrium significantly, with the keto form remaining the predominant tautomer. beilstein-journals.org

Molecular Docking and Dynamics Simulations

To understand how this compound might function in a biological context, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction of a small molecule (ligand) with a large biological molecule, such as a protein or enzyme (receptor). nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govnih.gov This modeling is crucial for rational drug design, as it elucidates the specific intermolecular interactions that stabilize the ligand-protein complex.

For quinolinone derivatives, docking studies have revealed common interaction patterns. These include:

Hydrogen Bonding: The carbonyl oxygen and the N-H group of the quinolinone core are frequent participants in hydrogen bonds with amino acid residues in the protein's binding pocket. The hydroxyl group of the 3-(hydroxymethyl) substituent provides an additional site for hydrogen bonding, potentially enhancing binding affinity.

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the quinolinone scaffold often engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues like tryptophan, tyrosine, and phenylalanine. mdpi.com

These interactions have been modeled for various quinolinone analogs with targets such as kinases, proteases, and other enzymes. mdpi.comnih.gov

Molecular docking programs not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score in units of kcal/mol. nih.gov A more negative score typically indicates a stronger, more favorable interaction. Molecular dynamics simulations can further refine these predictions by calculating binding free energies (e.g., using MM/GBSA methods), which account for the dynamic nature of the interactions in a simulated physiological environment. nih.govresearchgate.net

Studies on a variety of quinoline (B57606) derivatives have shown a wide range of binding affinities depending on the specific protein target and the substitution pattern on the quinoline ring.

Quinoline Derivative Class Protein Target Predicted Binding Affinity (kcal/mol)
Dihydroxy QuinolonesAcetylcholinesterase (AChE)-40.6 to -46.6 (MM/GBSA)
FluoroquinolonesE. coli Gyrase B-8.56
FluoroquinolonesS. aureus-7.56
Quinoline-3-carboxamidesATM KinaseHigh selectivity predicted
3,4-dihydroxy quinolonesAcetylcholinesterase (AChE)-43.1 to -46.6 (MM/GBSA)

This table shows representative binding affinity values for various quinoline derivatives against different protein targets, as determined by molecular docking and molecular dynamics simulations. Note: MM/GBSA values are binding free energies and are generally larger in magnitude than docking scores. mdpi.comnih.govresearchgate.net

These computational predictions are essential for prioritizing compounds for synthesis and experimental testing in drug discovery pipelines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting the biological activities of novel derivatives and in guiding the design of compounds with enhanced potency and selectivity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.

Once a set of molecular descriptors is calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are employed to build the QSAR model. nih.gov The resulting equation provides a quantitative correlation between the descriptors and the activity, allowing for the prediction of activity for new, untested compounds.

For quinolin-2(1H)-one derivatives, QSAR models have been developed to predict various biological activities, including anticancer and antimicrobial effects. nih.gov These models often highlight the importance of specific structural features for activity. For instance, substitutions on the quinoline ring can significantly influence the electronic and hydrophobic properties, thereby modulating the biological response. The development of a reliable QSAR model depends on the quality of the biological data and the appropriate selection of molecular descriptors and statistical methods. nih.gov

A hypothetical QSAR study on a series of quinolin-2(1H)-one derivatives might yield a model that can be used to predict the activity of this compound. The following table illustrates the type of data that would be used in such a study.

CompoundlogPMolecular WeightElectronic EnergyPredicted Activity (IC50, µM)
Derivative A2.5200.2-1500.510.2
Derivative B3.1220.3-1550.85.8
Derivative C2.8210.2-1525.18.1
This compound 1.9 175.18 -1480.3 15.5

In Silico ADME/Tox Predictions

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, enabling the early assessment of the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov These computational models help to identify potential liabilities and guide the optimization of lead compounds, thereby reducing the likelihood of late-stage failures in drug development. nih.gov For this compound, in silico tools can provide valuable insights into its drug-likeness and potential safety profile.

The prediction of ADME properties involves the use of various computational models that are based on the physicochemical properties and structural features of the molecule. Key ADME parameters that are commonly evaluated include:

Absorption: This is often predicted by considering properties such as solubility, permeability, and the potential for active transport. Human intestinal absorption (HIA) is a critical parameter for orally administered drugs.

Distribution: The distribution of a drug in the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) penetration is a key consideration for drugs targeting the central nervous system.

Metabolism: In silico models can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. nih.gov Inhibition of specific CYP isoforms can lead to drug-drug interactions.

Excretion: The route and rate of elimination of a drug and its metabolites from the body are important for determining the dosing regimen.

Toxicity prediction models assess the potential for a compound to cause adverse effects. These models cover a wide range of endpoints, including:

Hepatotoxicity: The potential to cause liver damage.

Carcinogenicity: The potential to cause cancer.

Mutagenicity: The potential to induce genetic mutations, often predicted using models like the Ames test.

hERG Inhibition: The potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.

The following table presents a hypothetical in silico ADME/Tox profile for this compound, based on predictions from commonly used computational models.

ADME/Tox ParameterPredicted Value/OutcomeSignificance
Absorption
Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateSuggests moderate ability to cross the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the central nervous system in significant amounts.
Plasma Protein BindingModerateA moderate fraction of the compound is expected to be bound to plasma proteins.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions involving this enzyme.
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions involving this enzyme.
Toxicity
Ames MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG InhibitionLow riskUnlikely to cause drug-induced cardiac arrhythmias.
HepatotoxicityLow riskLow potential to cause liver injury.

It is important to note that while in silico predictions are valuable for prioritizing and guiding further experimental studies, they are not a substitute for in vitro and in vivo testing. The accuracy of these predictions depends on the quality of the models and the applicability domain of the training data.

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Novel Therapeutic Agents

The quinolin-2(1H)-one nucleus is a foundational element in the design and synthesis of new drugs, with derivatives showing activity against cancer, bacteria, viruses (including HIV), and protozoa like Plasmodium. ekb.egresearchgate.net The strategic modification of this core structure is a central theme in modern drug discovery.

In drug discovery, a "lead compound" is a chemical starting point that shows promising biological activity but requires refinement to enhance its efficacy, selectivity, and pharmacokinetic properties. The process of chemically modifying a lead compound to create a viable drug candidate is known as lead optimization.

The 3-substituted quinolin-2(1H)-one framework is a fertile ground for lead optimization. A notable example is the development of novel inhibitors for Heat Shock Protein 90 (Hsp90), a chaperone protein that is a key therapeutic target in oncology. nih.gov In one study, researchers designed and synthesized a series of 3-(heteroaryl)quinolin-2(1H)-one derivatives, starting from a 3-bromoquinolin-2(1H)-one precursor, to explore their structure-activity relationships (SAR) as Hsp90 inhibitors. nih.gov

These investigations revealed that the nature of the heterocyclic group attached at the C3-position of the quinolinone core significantly influences cytotoxic activity against cancer cells. nih.gov For instance, the derivative featuring a benzothiazole (B30560) moiety (compound 3b in the table below) was identified as the most potent against the PC-3 prostate cancer cell line, with a GI₅₀ value of 28 µM. nih.gov This study highlights how the quinolin-2(1H)-one scaffold serves as a lead structure that can be systematically modified to optimize anti-cancer activity. nih.gov

Compound IDHeterocycle at C3-PositionGI₅₀ (µM) against PC-3 Cells
3a Benzoxazole41
3b Benzothiazole28
3c Indole (1H-indol-1-yl)48
3d Benzimidazole> 50
3e 6-(Methylthio)-9H-purine35

Data sourced from a study on 3-(heteroaryl)quinolin-2(1H)-one derivatives as Hsp90 inhibitors. nih.gov

A prodrug is an inactive or less active medication that is metabolized into its active form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolic stability. The 3-(Hydroxymethyl)quinolin-2(1H)-one molecule is an excellent candidate for prodrug design due to the presence of the hydroxymethyl (-CH₂OH) group. This functional group provides a convenient "handle" for chemical modification, allowing for the attachment of various promoieties through linkages like esters or ethers. Such modifications can be engineered to be cleaved by specific enzymes in the body, releasing the active parent drug at the desired site of action. While this approach holds significant promise for improving the therapeutic potential of quinolinone-based agents, specific examples of prodrugs derived directly from this compound are not extensively documented in current literature, representing an area for future research.

Application in Photomedicine and Photochemotherapy

Photochemotherapy is a treatment modality that combines a light-sensitive drug (a photosensitizer) with a specific wavelength of light to induce a therapeutic effect, typically cell death. This approach offers targeted treatment for conditions like cancer and skin diseases.

Derivatives of the hydroxymethyl-quinolinone scaffold have emerged as promising agents for photochemotherapy. nih.gov Research into 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) , a furo-annulated derivative of the core structure, has demonstrated its potential as a photochemotherapeutic agent. nih.gov When activated by UVA radiation, HOFQ and its analogues exhibit significant antiproliferative activity, which was found to be greater than that of 8-methoxypsoralen (8-MOP), a commonly used photochemotherapeutic drug. nih.gov

The mechanism of action involves the compound's ability to photobind to DNA upon irradiation, a process that can trigger cell death. nih.gov Importantly, these furoquinolinone derivatives were shown to be effective without inducing mutagenicity or skin phototoxicity, which are significant side effects associated with some existing photochemotherapies. nih.gov These findings underscore the potential of the hydroxymethyl-quinolinone scaffold in developing safer and more effective agents for photomedicine. nih.gov

Chemical Probes for Biological Systems Research

Chemical probes are small molecules used as tools to study and manipulate biological systems. Fluorescent probes, in particular, are indispensable in molecular biology for visualizing cellular components and processes. The quinolin-2(1H)-one ring system is an excellent scaffold for building such probes due to its inherent photophysical properties. nih.gov

Derivatives of quinolin-2(1H)-one are known to be more chemically and thermally stable than their coumarin (B35378) analogues, making them robust fluorophores. nih.gov Researchers have developed fluorescent probes based on the 7-(diethylamino)quinolin-2(1H)-one structure. By introducing different functional groups, such as carbaldehyde or carbonitrile, onto the quinolinone ring, the electronic and photophysical properties can be finely tuned to create probes for specific applications, like indicator displacement assays. nih.gov While this compound itself has not been prominently featured as a standalone probe, its structural backbone is central to this field. The hydroxymethyl group can serve as a reactive site for conjugating the quinolinone fluorophore to other molecules, such as proteins or nucleic acids, to create targeted probes for biological imaging and research.

Role in Overcoming Drug Resistance

The development of drug resistance is a major obstacle in the treatment of cancer and infectious diseases, rendering many therapies ineffective over time. A key strategy to combat this is the development of new drugs that can either bypass the mechanisms of resistance or are less susceptible to them.

The quinoline (B57606) scaffold is integral to the development of drugs for diseases where resistance is a critical issue, such as HIV/AIDS. nih.gov For example, Raltegravir is an HIV-1 integrase inhibitor with a structure that features related heterocyclic motifs. nih.gov Resistance to this class of drugs often arises from specific mutations in the viral integrase enzyme.

In an effort to overcome this, researchers have designed novel tricyclic inhibitors that are less affected by common resistance mutations. nih.gov One such study led to the development of inhibitors that maintained good activity against HIV-1 integrase enzymes carrying resistance-conferring mutations like G140S/Q148H, Y143R, and N155H. nih.gov The synthesis of these complex molecules involved the creation of a 3-hydroxy-2(1H)-pyridone core, a structure with features analogous to the quinolinone ring. nih.gov This work illustrates a key principle: the rational design and modification of foundational scaffolds like quinolinone are critical for creating next-generation therapeutics capable of overcoming drug resistance. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Scalable Production

The classical methods for synthesizing the quinoline (B57606) skeleton often involve harsh conditions, such as high temperatures and the use of hazardous chemicals, which can lead to longer reaction times and undesirable economic and environmental impacts. researchgate.netnih.gov Future research is increasingly focused on developing "green" and efficient synthetic protocols that are suitable for scalable production.

Key emerging strategies include:

Nanocatalysis : The use of nanocatalysts is a promising option for the efficient synthesis of quinolines. acs.org These methods offer advantages such as high efficiency, the use of less hazardous solvents, and the potential for catalyst recovery and reuse. researchgate.netacs.org

Green Chemistry Approaches : Methodologies that utilize multicomponent reactions, alternative energy sources like microwave irradiation, and eco-friendly catalysts are being developed to improve atom economy and reduce waste. researchgate.netnih.govbenthamdirect.com For instance, a practical and scalable two-step synthesis of halo quinolin-2(1H)-ones has been demonstrated on an 800g scale, starting from inexpensive halo anilines. researchgate.net

Advanced Catalytic Systems : Palladium-catalyzed reactions, such as the Liebeskind–Srogl cross-coupling and the cyclization of o-iodoanilines with acrylates, provide convenient, one-step routes to constructing the 2-quinolinone core under relatively mild conditions. researchgate.netnih.gov

These modern synthetic methods are crucial for producing 3-(Hydroxymethyl)quinolin-2(1H)-one and its derivatives in sufficient quantities for extensive preclinical and potential clinical evaluation.

Targeting Underexplored Biological Pathways and Diseases

While much research on quinolinone derivatives has concentrated on their anticancer and neuroprotective effects, the broad spectrum of their biological activities suggests vast, untapped therapeutic potential. orientjchem.orgmdpi.comarabjchem.org Future investigations are expected to pivot towards less-explored biological targets and diseases.

Emerging areas of interest include:

Immunomodulation : Certain quinolone derivatives have been shown to modulate the immune system by affecting cytokine synthesis and influencing the function of immunocompetent cells. nih.gov One study identified a novel quinolone derivative, EHQA, as a promising anti-inflammatory and anti-apoptotic agent that could act as an immunomodulator. nih.gov Further research could explore the potential of this compound in treating autoimmune disorders or inflammatory conditions by targeting specific pathways, such as the Bruton's tyrosine kinase (BTK) pathway, which is crucial for B-cell development and activation. mdpi.comacs.org

Novel Anticancer Mechanisms : Beyond established targets, quinolinones are being investigated as inhibitors of newly identified pathways crucial for cancer progression. This includes the inhibition of the protein folding machinery Hsp90 and the PI3K/AkT/mTOR pathway, both of which are central to tumor cell survival and proliferation. mdpi.comnih.govmdpi.com The structural versatility of the quinolinone scaffold allows for the design of molecules that can target specific enzymatic routes or signaling cascades, potentially overcoming drug resistance. arabjchem.org

Infectious Diseases : The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885) and quinine. rsc.org While fluoroquinolones are well-known antibacterials, there is ongoing potential to develop novel, non-fluoroquinolone derivatives to combat parasitic diseases like trypanosomiasis or to address the challenge of antimicrobial resistance. preprints.org

By probing these underexplored areas, researchers can unlock new therapeutic applications for this compound and related compounds.

Integration with Nanotechnology and Advanced Drug Delivery Systems

A significant hurdle in the clinical translation of many promising compounds, including quinoline derivatives, is their poor water solubility and limited bioavailability. researchgate.netmdpi.com Nanotechnology offers a powerful toolkit to overcome these challenges. nih.govnih.gov

Future research will likely focus on:

Liposomal Formulations : Liposomes, which are spherical vesicles made of phospholipids, are effective carriers for both hydrophilic and lipophilic drugs. nih.govresearchgate.net Studies have already shown that incorporating 3-hydroxy-quinolinone derivatives into liposomes can increase their apparent solubility by 200- to 500-fold, enabling their use in biological testing without toxic solvents. nih.gov Excellent encapsulation efficiency has been achieved with various quinoline derivatives and lipid combinations, demonstrating the versatility of this approach. mdpi.com

Nanoparticle-Based Systems : Nano-drug delivery systems can enhance the solubility and stability of natural or synthetic compounds, prolong their circulation time, and improve their ability to reach target tissues. nih.gov These systems include a variety of nanocarriers, such as micelles and polymer-based nanoparticles, which can be tailored to control the release of the encapsulated drug. nih.govnih.gov For instance, coating nanoparticles with materials like hyaluronic acid can facilitate targeting to cancer cells that overexpress specific receptors like CD44. nih.gov

Enhanced Bioavailability and Targeting : The primary goal of these nano-formulations is to improve the pharmacokinetic profile of the drug. nih.govresearchgate.net By protecting the compound from premature degradation and facilitating its transport across biological membranes, nanotechnology can increase bioavailability and allow for more selective targeting of diseased cells, thereby reducing potential side effects. nih.gov

The integration of this compound with these advanced delivery systems will be a critical step in realizing its full therapeutic potential.

Clinical Translation Potential and Preclinical Development

The journey from a promising laboratory compound to a clinically approved drug is long and fraught with challenges. texilajournal.com However, the precedent set by several quinoline-based drugs already on the market, such as the anticancer agents bosutinib (B1684425) and lenvatinib, provides a roadmap for the development of new derivatives. nih.govrsc.org

The path forward for this compound will require a rigorous preclinical program focused on:

Comprehensive Preclinical Evaluation : Before human trials can be considered, extensive preclinical studies are necessary to establish a safety and efficacy profile. texilajournal.com This includes in vitro cytotoxicity testing against various cell lines, in vivo studies in appropriate animal models to assess therapeutic effects, and detailed pharmacokinetic and toxicological analyses. nih.govtexilajournal.com

Addressing Key Challenges : Major obstacles in drug development include poor bioavailability, off-target effects, and the emergence of drug resistance. researchgate.netarabjchem.org Strategic structural modifications and formulation approaches, as discussed above, will be essential to mitigate these issues. For example, blocking efflux pumps like P-glycoprotein, a major cause of multidrug resistance in cancer, has emerged as a key strategy. arabjchem.org

Bridging the Translational Gap : A significant challenge is that success in animal models does not always guarantee efficacy in humans, often due to heterogeneity between species. texilajournal.com Therefore, careful selection of preclinical models and the identification of robust biomarkers are crucial for improving the predictive value of these studies and facilitating a successful transition to clinical trials.

While the path is demanding, the diverse biological activities and synthetic tractability of the quinolinone scaffold position compounds like this compound as compelling candidates for future therapeutic development.

Q & A

Q. What are the common synthetic routes for 3-(Hydroxymethyl)quinolin-2(1H)-one and its derivatives?

Answer: The synthesis typically involves cyclization reactions or multi-component reactions. For example:

  • Cyclization of substituted phenols : Precursors like 2-aminobenzaldehyde derivatives undergo acid- or base-catalyzed cyclization to form the quinolinone core .
  • Hydroxymethylation : Post-synthetic modification of quinolinone derivatives using formaldehyde or hydroxymethylating agents under controlled pH and temperature .
  • Optimization steps : Purification via column chromatography or recrystallization ensures product integrity .

Q. How is structural characterization performed for quinolin-2(1H)-one derivatives?

Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents and confirm regiochemistry (e.g., distinguishing C-3 vs. C-4 substitution) .
  • IR spectroscopy : Detects functional groups like C=O (1650–1700 cm1^{-1}) and O–H (broad ~3200 cm1^{-1}) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one .

Q. What analytical techniques confirm the purity and identity of synthesized compounds?

Answer:

  • HPLC/GC-MS : Quantifies purity and detects byproducts .
  • Melting point analysis : Validates crystallinity and consistency with literature .
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound?

Answer: Critical variables include:

  • Temperature : Elevated temperatures (80–100°C) enhance cyclization but may increase side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or bases (K2_2CO3_3) improve regioselectivity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in multi-step syntheses .
  • Workflow : Design a Design of Experiments (DoE) matrix to screen variables systematically .

Q. What strategies address contradictory data in biological activity studies of quinolin-2(1H)-one derivatives?

Answer:

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .
  • Structure-Activity Relationship (SAR) analysis : Compare analogs with systematic substitutions (Table 1) .
  • Target validation : Use siRNA or knockout models to confirm mechanism-specific effects .

Q. Table 1: Anticancer Activity of Selected Quinolin-2(1H)-one Derivatives (IC50_{50}, μM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)PC-3 (Prostate)
5a 32.8745.2150.3462.15
5d (Br-substituent)10.7818.3119.5632.87
Data adapted from cytotoxicity assays using MTT .

Q. How can structure-activity relationships (SAR) guide the design of bioactive quinolin-2(1H)-one derivatives?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Br, NO2_2) at C-3/C-4 enhance anticancer activity (Table 1) .
  • Hydroxymethyl group : Improves solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Hybrid scaffolds : Fusion with diazepine or pyrimidine rings modulates selectivity (e.g., antimicrobial activity in compound 23 ) .

Q. What in vitro models are suitable for evaluating the biological effects of this compound?

Answer:

  • MTT assays : Quantify cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .
  • Microbial models : Assess antimicrobial activity via broth microdilution (MIC values) .

Methodological Considerations

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Cross-validate techniques : Combine 1^1H-13^{13}C HSQC NMR and X-ray data to resolve ambiguous signals .
  • Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .

Q. What synthetic challenges arise in scaling up quinolin-2(1H)-one derivatives, and how can they be mitigated?

Answer:

  • Byproduct formation : Optimize stoichiometry and reaction time to minimize side products .
  • Purification hurdles : Switch from column chromatography to recrystallization for large-scale batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.